molecular formula C15H23NOSi B071427 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane CAS No. 185453-89-8

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane

Cat. No.: B071427
CAS No.: 185453-89-8
M. Wt: 261.43 g/mol
InChI Key: RIGAHQGCFQYKAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane typically involves the reaction of 7-ethyl-1H-indole-3-ethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane has various scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(7-Ethyl-1H-indol-3-yl)ethoxy-trimethylsilane include other indole derivatives such as:

Compared to these compounds, this compound is unique due to the presence of the ethoxy-trimethylsilane group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)ethoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOSi/c1-5-12-7-6-8-14-13(11-16-15(12)14)9-10-17-18(2,3)4/h6-8,11,16H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGAHQGCFQYKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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